molecular formula C5H6N4O3S B13019552 5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide

5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide

Cat. No.: B13019552
M. Wt: 202.19 g/mol
InChI Key: KZMOCJNMEYRZOB-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of pyrazolothiadiazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with sulfur-containing reagents, followed by cyclization to form the thiadiazine ring . The reaction conditions often include the use of alkaline hydrolysis and subsequent cyclization under controlled temperatures and pH levels .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolothiadiazines, sulfoxides, sulfones, and reduced derivatives .

Scientific Research Applications

5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydropyrazolo[3,4-e][1,4]diazepin-4(1H)-ones
  • 7-Hydroxy-5,6,7,8-tetrahydropyrazolo[3,4-e][1,4]diazepin-4(1H)-ones
  • 1,5,6,8-Tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones

Uniqueness

5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thiadiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide is a heterocyclic compound of interest due to its unique structural configuration and potential biological activities. This compound belongs to the class of pyrazolothiadiazines and has garnered attention for its possible therapeutic applications, particularly in the modulation of inflammatory processes.

  • Molecular Formula : C₅H₆N₄O₃S
  • Molecular Weight : 202.19 g/mol
  • Structural Features : The compound features a fused pyrazole and thiadiazine ring system which contributes to its biological reactivity and interaction profiles.

Anti-inflammatory Properties

Research indicates that this compound may possess significant anti-inflammatory properties. Studies have shown that it can interact with specific molecular targets involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation.

The compound is believed to inhibit certain enzymes that play a role in inflammatory processes. For instance:

  • Enzyme Inhibition : Interaction studies have demonstrated that the compound could inhibit enzymes involved in the production of pro-inflammatory mediators.
  • Pathway Modulation : It may modulate signaling pathways that are crucial for the inflammatory response.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds can be insightful. Below is a table summarizing some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideBenzo ring fused with thiadiazinePotential as an inhibitor of mrgx2 receptors
Pyrazolo[3,4-e][1,2,4]thiadiazine derivativesSimilar pyrazole-thiadiazine frameworkVaried biological activities based on substituents
Thiadiazole derivativesContains a thiadiazole ringKnown for antifungal and antibacterial properties

Recent Studies

Recent investigations into the biological activity of pyrazolo-thiadiazine derivatives have highlighted their potential as therapeutic agents. One study focused on synthesizing various derivatives and evaluating their anti-inflammatory effects through both in vitro and in vivo models.

Key Findings:

  • The synthesized derivatives showed varying degrees of inhibition against pro-inflammatory cytokines.
  • Some derivatives exhibited promising results in reducing inflammation markers in animal models.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets involved in inflammatory pathways. These studies suggest that the compound can effectively bind to target sites, potentially leading to its therapeutic effects.

Properties

Molecular Formula

C5H6N4O3S

Molecular Weight

202.19 g/mol

IUPAC Name

5-methyl-1,1-dioxo-4H-pyrazolo[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C5H6N4O3S/c1-9-4-3(2-6-9)13(11,12)8-5(10)7-4/h2H,1H3,(H2,7,8,10)

InChI Key

KZMOCJNMEYRZOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)S(=O)(=O)NC(=O)N2

Origin of Product

United States

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